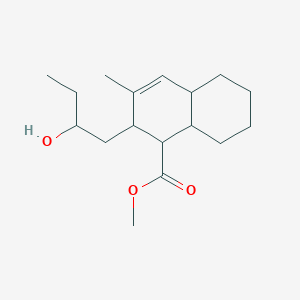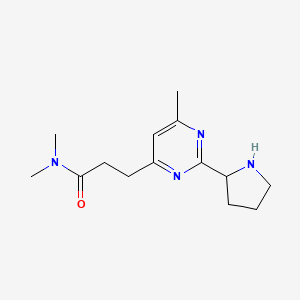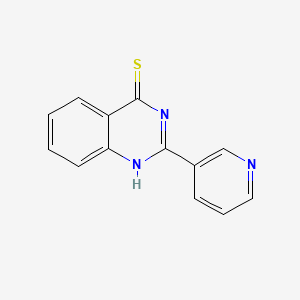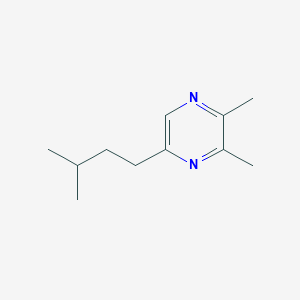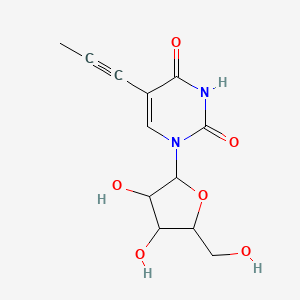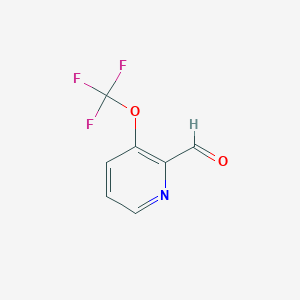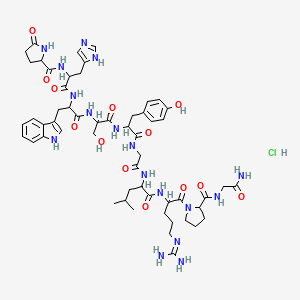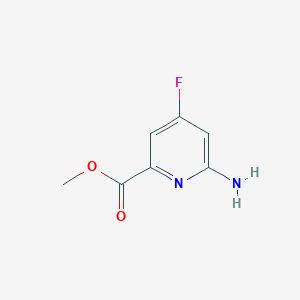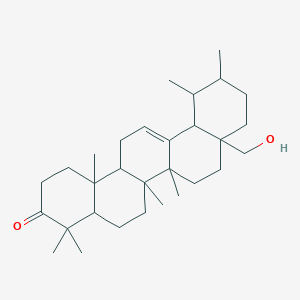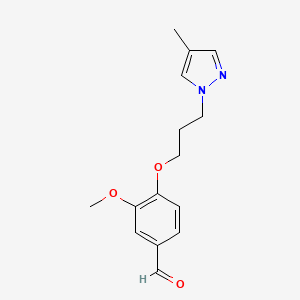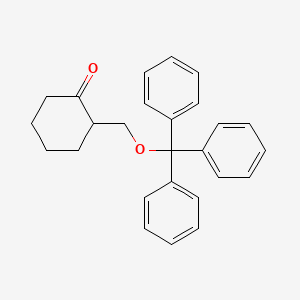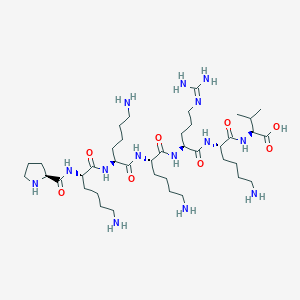![molecular formula C47H58N8O10 B12294747 (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a complex chemical compound that combines several functional groups and structural motifs. It is composed of an azido group, a polyethylene glycol (PEG) linker, a sequence of amino acids (alanine-alanine-asparagine), a trityl (Trt) protecting group, and a para-aminobenzyl (PAB) moiety. This compound is often used in biochemical research and drug development due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB typically involves multiple steps, each requiring specific reagents and conditions:
PEGylation: The process begins with the attachment of the polyethylene glycol (PEG) linker to the amino acid sequence. This is usually achieved through a coupling reaction using a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
Azidation: The azido group is introduced by reacting the PEGylated intermediate with sodium azide (NaN3) under mild conditions.
Peptide Synthesis: The amino acid sequence (Ala-Ala-Asn) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The trityl (Trt) group is used to protect the asparagine side chain during the synthesis.
Coupling: The PEGylated azido intermediate is then coupled with the protected peptide sequence using a suitable coupling reagent.
Deprotection: Finally, the trityl protecting group is removed under acidic conditions to yield the final product, Azido-PEG4-Ala-Ala-Asn(Trt)-PAB.
Industrial Production Methods
Industrial production of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify the product’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The trityl protecting group can be removed under acidic conditions to expose the asparagine side chain.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Substitution Reactions: Sodium azide (NaN3) is used for azidation, while other nucleophiles can be used for substitution.
Deprotection: Trifluoroacetic acid (TFA) is typically used for removing the trityl protecting group.
Major Products
Triazoles: Formed through click chemistry reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Deprotected Peptides: Formed after removal of the trityl group.
Scientific Research Applications
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and as a probe for labeling biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in targeted therapies.
Industry: Utilized in the development of novel materials and surface modifications.
Mechanism of Action
The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is primarily based on its ability to undergo click chemistry reactions. The azido group reacts with alkyne-containing molecules to form stable triazole linkages. This property is exploited in various applications, such as bioconjugation and drug delivery, where the compound can be used to attach therapeutic agents to specific targets.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Ala-Ala-Asn: Lacks the trityl protecting group and PAB moiety.
Azido-PEG4-Ala-Ala-Asn(Trt): Lacks the PAB moiety.
Azido-PEG4-Ala-Ala: Lacks the asparagine residue and PAB moiety.
Uniqueness
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of an azido group, PEG linker, protected peptide sequence, and PAB moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C47H58N8O10 |
|---|---|
Molecular Weight |
895.0 g/mol |
IUPAC Name |
2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide |
InChI |
InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58) |
InChI Key |
GGYJWDMIACSQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


